molecular formula C8H3F2NO2 B2725224 5,6-Difluoroisoindoline-1,3-dione CAS No. 83684-73-5

5,6-Difluoroisoindoline-1,3-dione

Cat. No. B2725224
CAS RN: 83684-73-5
M. Wt: 183.114
InChI Key: MROUYCSLODQSRN-UHFFFAOYSA-N
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Description

5,6-Difluoroisoindoline-1,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It has a molecular weight of 183.11 g/mol .


Synthesis Analysis

The synthesis of 5,6-Difluoroisoindoline-1,3-dione involves several reactions. One method involves stirring 4,5-difluorophthalic anhydride in formamide at 130°C for 2 hours. The reaction mixture is then added to ice-cold water, and the precipitated yellow solid is filtered off, washed thoroughly with cold water, and dried under high vacuum . Another method involves the reaction of 5,6-difluoroisobenzofuran-1,3-dione with formamide at 130°C for 2 hours .


Molecular Structure Analysis

The molecular structure of 5,6-Difluoroisoindoline-1,3-dione consists of a central isoindoline ring, with two fluorine atoms attached at the 5 and 6 positions, and two carbonyl groups attached at the 1 and 3 positions .


Chemical Reactions Analysis

Several chemical reactions involving 5,6-Difluoroisoindoline-1,3-dione have been reported. For example, it can react with sodium tetrahydroborate and ethanol at 0 - 20°C . It can also undergo a multi-step reaction involving ethanol, sodium tetrahydroborate, trifluoroacetic acid, triethylsilane, and dichloromethane .


Physical And Chemical Properties Analysis

5,6-Difluoroisoindoline-1,3-dione is a white solid . Its boiling point and linear structure formula are not available .

Scientific Research Applications

Pharmaceutical Synthesis

Isoindoline-1,3-dione derivatives, including 5,6-Difluoroisoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promising results in the treatment of various diseases.

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.

Colorants and Dyes

The isoindoline-1,3-dione nucleus and carbonyl groups at positions 1 and 3 give these compounds unique properties that make them useful in the production of colorants and dyes .

Polymer Additives

Isoindoline-1,3-dione derivatives have been used as additives in polymers . They can enhance the properties of the polymer, making it more suitable for specific applications.

Organic Synthesis

These compounds have been used in organic synthesis . Their unique reactivity and diverse synthetic strategies make them valuable in this field.

Photochromic Materials

Isoindoline-1,3-dione derivatives have been used in the development of photochromic materials . These materials change color in response to light, and these compounds contribute to this property.

Anticancer Agents

Isoindoline-1,3-dione derivatives have been synthesized and investigated against blood cancer using K562 and Raji cell lines . They have shown promising results in inhibiting the growth of cancer cells.

Fluorine-functionalized Materials

The first synthesis of a difluorinated 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoroisoindoline-1,3-dione (dibromoffIDD) unit has been reported . This novel acceptor unit has potential applications in the development of fluorine-functionalized materials.

Safety and Hazards

The safety data sheet for 5,6-Difluoroisoindoline-1,3-dione indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, and protective measures should be taken when handling this compound .

properties

IUPAC Name

5,6-difluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROUYCSLODQSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoroisoindoline-1,3-dione

Synthesis routes and methods I

Procedure details

At 130° C., 1.0 g (5.4 mmol) of 4,5-difluorophthalic anhydride was stirred in 6 ml of formamide for 2 h. After cooling, the reaction mixture was then added to ice-cold water. The precipitated yellow solid was filtered off with suction, washed thoroughly with cold water and dried under high vacuum. This gave 744 mg of a white solid (74.8% of theory).
Quantity
1 g
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6 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

One part of the 4,5-difluorophthalamic acid was heated to 170° C. for a period of 30 minutes, then cooled, dissolved in toluene and crystallized therefrom. The crystalline product was separated by filtration to yield 0.56 parts of 4,5-difluorophthalimide, having a melting range of 154°-156° C. The structure was confirmed by C13 nuclear magnetic resonance analysis.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

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